![molecular formula C7H14ClF2N B1458536 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride CAS No. 2098033-30-6](/img/structure/B1458536.png)
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Overview
Description
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (4-DMCH) is a fluorinated cyclohexanamine derivative that has been studied for its potential therapeutic applications. It is a small molecule with a molecular weight of 190.6 g/mol and a melting point of 62-64 °C. 4-DMCH has been found to have a number of biochemical and physiological effects and has been the subject of numerous studies in both in vitro and in vivo models.
Scientific Research Applications
Late-Stage Functionalization
Researchers utilize this compound for late-stage functionalization of complex molecules. This process allows for the introduction of the difluoromethyl group into molecules without disrupting sensitive functional groups, enhancing the molecule’s overall pharmacokinetic profile .
properties
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQVLLLKXNZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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